Acetamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)-
Description
Acetamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)- is a sulfonamide-functionalized acetamide derivative characterized by a 5-cyano-2-furanyl sulfonyl group attached to a phenylacetamide scaffold. Structurally, it belongs to the N-(substituted phenyl)acetamide family, which is widely recognized for its utility as intermediates in synthesizing heterocyclic compounds and pharmacologically active agents . The presence of the sulfonyl group enhances molecular interactions with biological targets, while the 5-cyano substituent on the furan ring may influence electronic properties and binding affinity.
Properties
CAS No. |
75745-65-2 |
|---|---|
Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
N-[4-(5-cyanofuran-2-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C13H10N2O4S/c1-9(16)15-10-2-5-12(6-3-10)20(17,18)13-7-4-11(8-14)19-13/h2-7H,1H3,(H,15,16) |
InChI Key |
JUQGWIATLNWKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method involves the reaction of 4-aminobenzenesulfonamide with 5-cyano-2-furancarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
-
Alternative Synthesis: : Another approach is the reaction of 4-nitrobenzenesulfonyl chloride with 5-cyano-2-furanamine, followed by reduction of the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling systems are often employed to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan epoxides.
Reduction: The cyano group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Furan epoxides.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as anticancer and antimicrobial agents. The presence of the sulfonyl group is particularly significant, as it can enhance the compound’s ability to interact with biological targets.
Industry
Industrially, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the interaction of its sulfonyl and cyano groups with biological targets. For instance, as an enzyme inhibitor, the sulfonyl group can form strong interactions with the active site of the enzyme, blocking its activity. The cyano group can also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex.
Comparison with Similar Compounds
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
N4-Acetylsulfamethazine (Compound 5)
- Substituent: Pyrimidinylamino sulfonyl.
- Pharmacological Activity : Antitubercular activity (implied by structural context in ).
- Key Difference : The pyrimidine ring may facilitate π-π stacking with bacterial enzyme active sites, whereas the furanyl group in the target compound could offer distinct steric or electronic interactions .
N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide
- Substituent : 5-Nitro-2-furylmethyl sulfonyl.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives
- Substituent : Furan-triazole hybrid.
- Pharmacological Activity : Anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .
- Key Difference : The triazole moiety introduces additional hydrogen-bonding sites, which may enhance anti-inflammatory effects relative to the simpler furanyl-sulfonyl group in the target compound.
Pharmacological and Physicochemical Properties
Intermolecular Interactions
- Crystal packing in N-(substituted phenyl)acetamides is influenced by substituents. For example, nitro groups induce torsional angles in aromatic rings, while cyano groups may promote linear hydrogen-bonding networks similar to those observed in compound 35 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
